

Ceftriaxone sodium salt stability and storage conditions for long-term experiments

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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Technical Support Center: Ceftriaxone Sodium Salt

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of **ceftriaxone sodium salt** for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store the unopened, powdered form of **ceftriaxone sodium salt**?

A: The sterile, powdered form of ceftriaxone sodium should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to protect it from light.[1][2][3]

Q2: What are the recommended diluents for reconstituting **ceftriaxone sodium salt** for research purposes?

A: For laboratory experiments, sterile water for injection is a common and effective choice.[4] Other compatible diluents include 0.9% sodium chloride and 5% dextrose in water.[5] For cell-based assays, ensure the final concentration of any diluent is compatible with your cell line. Ceftriaxone sodium is also soluble in DMSO.[6]

Q3: What diluents should be strictly avoided?



A:Absolutely avoid calcium-containing diluents, such as Ringer's or Hartmann's solution.[2][7] Mixing ceftriaxone with calcium can cause the formation of a precipitate, rendering the solution unusable.[8][9]

Q4: How stable is the reconstituted ceftriaxone solution?

A: The stability of reconstituted ceftriaxone sodium is highly dependent on the concentration, diluent, and storage temperature.[10] Lower temperatures significantly improve stability.[11] For instance, a 100 mg/mL solution in sterile water is stable for about 3 days at 25°C but extends to 10 days when stored at 4°C.[4]

Q5: Can I store reconstituted ceftriaxone solutions for long-term use?

A: Yes, for long-term storage, freezing the solution is the recommended method. Solutions stored at -20°C in appropriate containers (e.g., polypropylene or PVC) can remain stable for extended periods, with studies showing stability for 26 weeks or even up to 180 days with minimal degradation.[5][9] Once thawed, do not refreeze the solution.[5]

Q6: My reconstituted ceftriaxone solution has turned a yellowish-amber color. Is it still usable?

A: The color of reconstituted ceftriaxone solutions can naturally range from light yellow to amber.[2] This color change depends on the storage duration, concentration, and the diluent used and does not necessarily indicate a loss of potency or degradation.[1][5] However, if you observe significant particulate matter or a very dark color change, the solution should be discarded.

Q7: What are the main factors that cause ceftriaxone to degrade?

A: Ceftriaxone degradation is primarily influenced by temperature, pH, and light exposure.[10] [12] It is susceptible to degradation under acidic and oxidative conditions.[13] The degradation process can involve the opening of the beta-lactam ring and the breaking of side chains.[14]

Troubleshooting Guide



Problem	Potential Cause(s)	Recommended Action(s)
Precipitate forms in the solution.	1. Use of a calcium-containing diluent (e.g., Ringer's solution). [2][7]2. Mixing with an incompatible drug.[5]3. Supersaturation if the concentration exceeds solubility limits in the chosen solvent.	1. Discard the solution immediately.2. Review your protocol to ensure only compatible, calcium-free diluents are used.[8]3. Prepare a new solution using a recommended diluent like sterile water or 0.9% NaCl.
Solution color is much darker than expected.	1. Extended storage at room temperature.[5]2. Exposure to light.[3]3. Potential contamination or significant degradation.	1. Compare the color to a freshly prepared solution.2. While a light yellow to amber color is normal, a dark or unexpected color may indicate degradation.[1]3. If in doubt, it is safest to discard the solution and prepare a fresh batch, ensuring proper storage conditions.
Inconsistent or unexpected experimental results.	1. Degradation of the ceftriaxone active compound due to improper storage.[11]2. Use of a solution that has been stored beyond its stability period.3. Inaccurate initial concentration.	1. Prepare a fresh stock solution from the powder and repeat the experiment.2. Always note the preparation date on your solution and adhere to the stability timelines provided in the tables below.3. Validate the concentration of your stock solution using a spectrophotometric or chromatographic method if precision is critical.

Data Presentation: Stability & Solubility



Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions

Diluent	Concentration	Storage Temperature	Stability Duration (≥90% Potency)
Sterile Water	100 mg/mL	25°C (77°F)	3 days[4]
Sterile Water	100 mg/mL	4°C (39°F)	10 days[4]
Sterile Water	Not specified	23°C (73°F)	4 days[11]
Sterile Water	Not specified	8°C (46°F)	41 days[11]
Sterile Water	Not specified	-20°C (-4°F)	>76 days[11]
5% Dextrose	100 mg/mL	25°C (77°F)	3 days[4]
5% Dextrose	100 mg/mL	4°C (39°F)	10 days[4]
1% Lidocaine	100 mg/mL	25°C (77°F)	8 hours[4]
1% Lidocaine	100 mg/mL	4°C (39°F)	9 days[4]
1% Lidocaine	250 mg/mL	4°C (39°F)	3 days[4]
0.9% NaCl or 5% Dextrose	10-40 mg/mL	-20°C (-4°F)	26 weeks[5]

Table 2: Solubility of Ceftriaxone Sodium Salt

Solvent	Solubility Information
Water	Readily soluble[2][4]
Methanol	Sparingly soluble[2][4]
Ethanol	Very slightly soluble[2][4]
DMSO	100 mg/mL[6]
Other Organic Solvents	Solubility increases with temperature in the order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide[15]



Experimental Protocols

Protocol: Stability Testing via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of ceftriaxone in a prepared solution over time.

Objective: To quantify the remaining percentage of intact ceftriaxone sodium to determine its stability under specific storage conditions.

Materials:

- Ceftriaxone sodium salt
- · HPLC-grade acetonitrile
- Phosphate buffer (pH 7.4, 0.1M)
- Tetrabutylammonium bromide
- HPLC-grade water
- RP-C18 column
- HPLC system with UV detector
- Calibrated lab balance, volumetric flasks, and pipettes

Methodology:

- Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, phosphate buffer, and tetrabutylammonium bromide dissolved in water. A typical composition might be (250:50:Rest) of acetonitrile, buffer, and water containing 3.2 g/L of tetrabutylammonium bromide.[11]
- Standard Solution Preparation: Accurately weigh and dissolve ceftriaxone sodium in the mobile phase or a suitable diluent to create a stock solution of known concentration (e.g., 1



mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5-50 μg/mL).

- Sample Preparation: Reconstitute ceftriaxone sodium in the desired diluent (e.g., sterile water) to the desired concentration (e.g., 10 mg/mL). This is your "Time 0" sample.
- Storage: Aliquot the remaining solution into separate, sealed vials and store them under the desired experimental conditions (e.g., 4°C, 25°C, -20°C).
- Chromatographic Conditions:

Column: RP-C18 (e.g., 5 μm, 4.6 x 250 mm)

Flow Rate: 1.0 mL/min[11]

Detection Wavelength: 260 nm or 241 nm[11][13]

Injection Volume: 20 μL

· Data Collection:

- At designated time points (e.g., 0, 24h, 48h, 7 days, etc.), retrieve a sample vial from storage.
- Allow the sample to reach room temperature. Dilute an aliquot with the mobile phase to fall within the range of the calibration curve.
- Inject the standard solutions and the prepared sample onto the HPLC system.

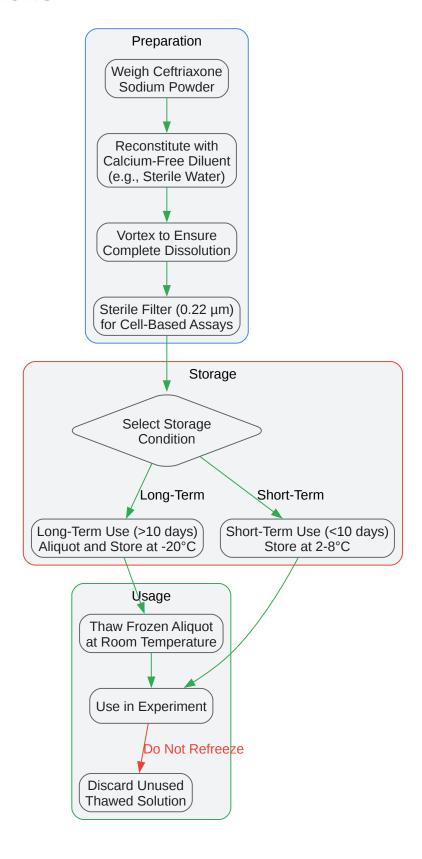
Analysis:

- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Using the regression equation from the calibration curve, calculate the concentration of ceftriaxone in the stored sample at each time point.
- Calculate the percentage of ceftriaxone remaining relative to the "Time 0" sample. The solution is generally considered stable if the concentration remains above 90% of the



initial concentration.[10]

Visualizations





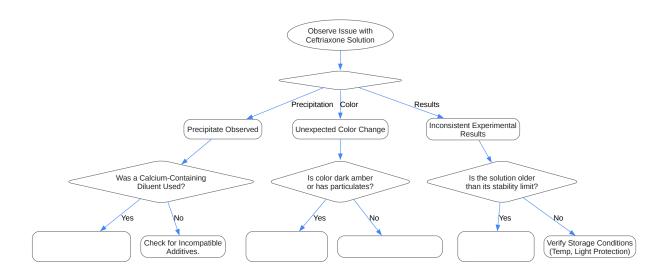
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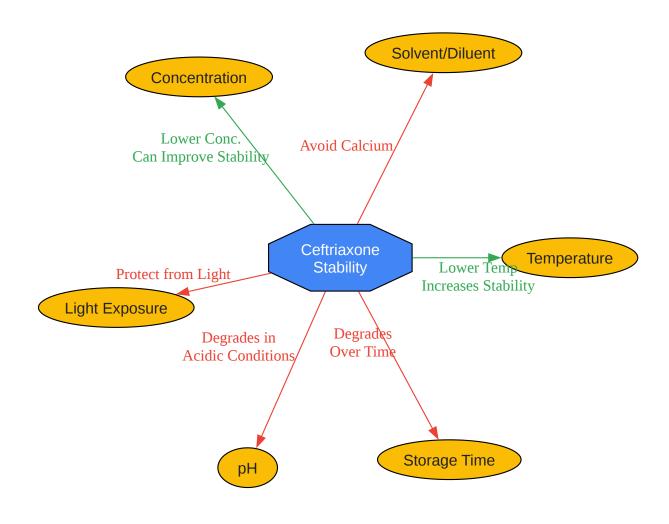
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Caption: Workflow for preparing and storing ceftriaxone sodium stock solutions.









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